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molecular formula C22H14FNO3 B8692225 2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid CAS No. 122262-72-0

2-([1,1'-Biphenyl]-4-yl)-6-fluoro-3-hydroxyquinoline-4-carboxylic acid

Cat. No. B8692225
M. Wt: 359.3 g/mol
InChI Key: HVOMQBZOFIMPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04847381

Procedure details

A suspension of 6.6 g of 5-fluoro-2,3-indolinedione in 48 ml of water was treated with a sufficient amount of a solution of 6.62 g of sodium hydroxide in 22 ml of water to provide solution. A warm solution of 10.17 g of acetoxyacetylbiphenyl in 80 ml of ethanol was added, followed by the balance of the alkali solution. The mixture was refluxed for 3 hours. During the last 1/2 hour 10 ml of ethanol was distilled off. A 103 ml portion of water was added, the mixture was stirred, cooled and filtered through diatomaceous earth. The filtrate was treated with 13.6 ml of concentrated hydrochloric acid and 4.39 ml of glacial acetic acid and stirred for 30 minutes. The resulting precipitate was collected, washed with water and ether and air dried. The resulting solid was stirred and heated in 400 ml of ethanol. The solid was collected, washed with water and dried giving 11.2 g of the desired product, mp 25220 -254° C.
Quantity
6.6 g
Type
reactant
Reaction Step One
Name
Quantity
48 mL
Type
solvent
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Name
acetoxyacetylbiphenyl
Quantity
10.17 g
Type
reactant
Reaction Step Three
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][C:6](=O)[C:5]2=[O:12].[OH-:13].[Na+].C(OCC([C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][C:23]=1[C:28]1[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=1)=O)(=O)C.[CH2:34]([OH:36])[CH3:35]>O>[F:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[N:7]=[C:6]([C:31]1[CH:32]=[CH:33][C:28]([C:23]3[CH:24]=[CH:25][CH:26]=[CH:27][CH:22]=3)=[CH:29][CH:30]=1)[C:5]([OH:12])=[C:35]2[C:34]([OH:13])=[O:36] |f:1.2|

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
FC=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
48 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
6.62 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Three
Name
acetoxyacetylbiphenyl
Quantity
10.17 g
Type
reactant
Smiles
C(C)(=O)OCC(=O)C1=C(C=CC=C1)C1=CC=CC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide solution
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 3 hours
Duration
3 h
DISTILLATION
Type
DISTILLATION
Details
During the last 1/2 hour 10 ml of ethanol was distilled off
Duration
0.5 h
ADDITION
Type
ADDITION
Details
A 103 ml portion of water was added
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
ADDITION
Type
ADDITION
Details
The filtrate was treated with 13.6 ml of concentrated hydrochloric acid and 4.39 ml of glacial acetic acid
STIRRING
Type
STIRRING
Details
stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected
WASH
Type
WASH
Details
washed with water and ether and air
CUSTOM
Type
CUSTOM
Details
dried
STIRRING
Type
STIRRING
Details
The resulting solid was stirred
TEMPERATURE
Type
TEMPERATURE
Details
heated in 400 ml of ethanol
CUSTOM
Type
CUSTOM
Details
The solid was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2C(=C(C(=NC2=CC1)C1=CC=C(C=C1)C1=CC=CC=C1)O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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